1H-Fluorene
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Overview
Description
1H-Fluorene, also known as 9H-fluorene, is an organic compound with the formula (C₆H₄)₂CH₂. It forms white crystals that exhibit a characteristic aromatic odor similar to that of naphthalene. Despite its name, it does not contain the element fluorine; rather, it derives its name from the violet fluorescence it exhibits .
Preparation Methods
1H-Fluorene can be synthesized through several methods:
Dehydrogenation of Diphenylmethane: This method involves the removal of hydrogen atoms from diphenylmethane to form this compound.
Reduction of Fluorenone: Fluorenone can be reduced using zinc or hypophosphorous acid-iodine to yield this compound.
Industrial Production: For commercial purposes, this compound is obtained from coal tar.
Chemical Reactions Analysis
1H-Fluorene undergoes various chemical reactions:
Oxidation: It can be oxidized to fluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of fluorenone back to this compound can be achieved using zinc or hypophosphorous acid-iodine.
Substitution: The C9-H sites of the fluorene ring are weakly acidic (pKa = 22.6 in DMSO). Deprotonation gives the stable fluorenyl anion, which is aromatic and acts as a nucleophile.
Scientific Research Applications
1H-Fluorene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-fluorene involves its ability to form stable anions and act as a nucleophile. The fluorenyl anion, formed by deprotonation, is aromatic and reacts with electrophiles at the 9-position. This property is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
1H-Fluorene can be compared with other similar compounds:
Anthracene: Both are polycyclic aromatic hydrocarbons, but anthracene has three fused benzene rings, while this compound has two benzene rings and a five-membered ring.
Naphthalene: Naphthalene has two fused benzene rings, similar to this compound, but lacks the five-membered ring.
Phenanthrene: Phenanthrene has three fused benzene rings arranged in a different configuration compared to this compound.
This compound stands out due to its unique structure, which includes a five-membered ring, and its ability to exhibit violet fluorescence, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
244-36-0 |
---|---|
Molecular Formula |
C13H10 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1H-fluorene |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-5,7-9H,6H2 |
InChI Key |
MHSNPENQYMSGDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=CC3=CC=CC=C32 |
Origin of Product |
United States |
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